N-methyl-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride
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Overview
Description
N-methyl-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride is a synthetic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The compound features a quinoxaline core, which is a nitrogen-containing heterocyclic structure, and a piperidine moiety, which is a six-membered ring containing one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine moiety can be introduced through reductive amination, where a piperidine derivative reacts with a suitable aldehyde or ketone in the presence of a reducing agent.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under mild to moderate temperatures.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinoxaline derivatives.
Scientific Research Applications
N-methyl-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting the replication process and leading to cell death . Additionally, the piperidine moiety may interact with various receptors, modulating their activity and contributing to the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antimicrobial quinoxaline derivative used in veterinary medicine.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Atinoleutin: A quinoxaline derivative with antiviral activity.
Uniqueness
N-methyl-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride is unique due to its specific combination of a quinoxaline core and a piperidine moiety, which imparts distinct pharmacological properties. This combination allows for a broader range of biological activities compared to other quinoxaline derivatives .
Properties
Molecular Formula |
C14H19ClN4 |
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Molecular Weight |
278.78 g/mol |
IUPAC Name |
N-methyl-N-piperidin-3-ylquinoxalin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H18N4.ClH/c1-18(11-5-4-8-15-9-11)14-10-16-12-6-2-3-7-13(12)17-14;/h2-3,6-7,10-11,15H,4-5,8-9H2,1H3;1H |
InChI Key |
WQTJEWUCUWDJBA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCNC1)C2=NC3=CC=CC=C3N=C2.Cl |
Origin of Product |
United States |
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